Cas no 51586-24-4 (2,2,2-Trifluoro-1-phenylethylamine)
2,2,2-Trifluoro-1-phenylethylamine Chemical and Physical Properties
Names and Identifiers
-
- 2,2,2-Trifluoro-1-phenylethanamine
- alpha-(trifluoromethyl)benzylamine
- Benzenemethanamine, a-(trifluoromethyl)-
- 2,2,2-Trifluoro-1-phenylethylamine
- 2,2,2-Trifluoro-1-phenyl-ethylamine
- 2,2,2-trifluoro-1-phenylethan-1-amine
- DZCAUMADOBDJJH-UHFFFAOYSA-N
- 2,2,2-trifluor-1-phenylethanamin
- (1S)-2,2,2-trifluoro-1-phenylethanamine
- (R)-(-)-alpha-(Trifluoromethyl)benzylamine
- PubChem18735
- alpha-phenyl trifluoroethylamine
- AKOS000178342
- AMY19134
- FT-0660679
- MFCD01166245
- AB27669
- DTXSID90944641
- 2,2,2-trifluoro-1-phenyl-ethanamine;2,2,2-Trifluoro-1-phenylethylamine
- SY007239
- 2,2,2-Trifluoro-1-phenylethanamine #
- MFCD06738691
- SY036620
- AB27666
- EINECS 244-747-2
- FT-0660678
- SY260259
- EN300-42369
- BS-13645
- 51586-24-4
- AKOS016843432
- FT-0691297
- SB37444
- A828672
- CS-0005285
- MFCD06738692
- Benzenemethanamine, .alpha.-(trifluoromethyl)-
- SCHEMBL40002
- NS00088764
- (2,2,2-trifluoro-1-phenylethyl)amine
- EINECS 257-299-8
- (R)-2,2,2-Trifluoro-1-phenylethylamine
- DB-071378
- (1S)-2,2,2-Trifluoro-1-phenyl-ethanamine
-
- MDL: MFCD01166245
- Inchi: 1S/C8H8F3N/c9-8(10,11)7(12)6-4-2-1-3-5-6/h1-5,7H,12H2
- InChI Key: DZCAUMADOBDJJH-UHFFFAOYSA-N
- SMILES: FC(C(C1C=CC=CC=1)N)(F)F
Computed Properties
- Exact Mass: 175.06100
- Monoisotopic Mass: 175.061
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 138
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26
- XLogP3: 1.9
Experimental Properties
- Density: 1.224
- Boiling Point: 196.418°C at 760 mmHg
- Flash Point: 78.877℃
- Refractive Index: 1.468
- PSA: 26.02000
- LogP: 2.94900
2,2,2-Trifluoro-1-phenylethylamine Customs Data
- HS CODE:2921499090
- Customs Data:
China Customs Code:
2921499090Overview:
2921499090 Other aromatic monoamines and derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2921499090 other aromatic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
2,2,2-Trifluoro-1-phenylethylamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0365-1g |
2,2,2-Trifluoro-1-phenyl-ethylamine |
51586-24-4 | 96% | 1g |
805.64CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0365-5g |
2,2,2-Trifluoro-1-phenyl-ethylamine |
51586-24-4 | 96% | 5g |
3222.56CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0365-25g |
2,2,2-Trifluoro-1-phenyl-ethylamine |
51586-24-4 | 96% | 25g |
9922.1CNY | 2021-05-07 | |
| Fluorochem | 044275-250mg |
2,2,2-Trifluoro-1-phenyl-ethylamine |
51586-24-4 | 94% | 250mg |
£39.00 | 2022-03-01 | |
| Fluorochem | 044275-1g |
2,2,2-Trifluoro-1-phenyl-ethylamine |
51586-24-4 | 94% | 1g |
£108.00 | 2022-03-01 | |
| Fluorochem | 044275-5g |
2,2,2-Trifluoro-1-phenyl-ethylamine |
51586-24-4 | 94% | 5g |
£379.00 | 2022-03-01 | |
| Fluorochem | 044275-25g |
2,2,2-Trifluoro-1-phenyl-ethylamine |
51586-24-4 | 94% | 25g |
£1338.00 | 2022-03-01 | |
| Alichem | A019116324-1g |
2,2,2-Trifluoro-1-phenylethanamine |
51586-24-4 | 95% | 1g |
$203.50 | 2023-09-01 | |
| Alichem | A019116324-5g |
2,2,2-Trifluoro-1-phenylethanamine |
51586-24-4 | 95% | 5g |
$556.00 | 2023-09-01 | |
| Alichem | A019116324-10g |
2,2,2-Trifluoro-1-phenylethanamine |
51586-24-4 | 95% | 10g |
$834.00 | 2023-09-01 |
2,2,2-Trifluoro-1-phenylethylamine Suppliers
2,2,2-Trifluoro-1-phenylethylamine Related Literature
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Julia M. Yeomans Soft Matter, 2010,6, 703-704
-
Vanessa dos Santos Pereira Montera,Camila Aparecida Borges Food Funct., 2021,12, 7699-7708
Additional information on 2,2,2-Trifluoro-1-phenylethylamine
2,2,2-Trifluoro-1-phenylethylamine (CAS No. 51586-24-4): A Comprehensive Overview
2,2,2-Trifluoro-1-phenylethylamine (CAS No. 51586-24-4) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as TFPEA, is characterized by its unique chemical structure, which includes a trifluoromethyl group and an aromatic ring. These features contribute to its distinct physical and chemical properties, making it a valuable building block in the synthesis of various pharmaceuticals and biologically active molecules.
The trifluoromethyl group in TFPEA imparts several advantageous properties to the molecule. Fluorine atoms are known for their high electronegativity and small atomic radius, which can significantly influence the reactivity and stability of organic compounds. In the context of TFPEA, the presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the molecule, making it an attractive candidate for drug design and development.
Recent studies have highlighted the potential applications of TFPEA in various therapeutic areas. For instance, a study published in the *Journal of Medicinal Chemistry* demonstrated that derivatives of TFPEA exhibit potent anti-inflammatory properties. The researchers found that these derivatives effectively inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), without causing significant cytotoxicity. This finding suggests that TFPEA derivatives could be developed into novel anti-inflammatory drugs for treating conditions like rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory potential, TFPEA has also shown promise in the field of neuroscience. A research team from the University of California, San Francisco, reported that certain TFPEA derivatives act as selective serotonin reuptake inhibitors (SSRIs). SSRIs are widely used to treat depression and anxiety disorders by increasing serotonin levels in the brain. The study indicated that these TFPEA derivatives exhibit high selectivity for serotonin transporters and low affinity for other neurotransmitter systems, which could lead to fewer side effects compared to existing SSRIs.
The synthetic accessibility of TFPEA is another factor contributing to its widespread use in pharmaceutical research. Several efficient synthetic routes have been developed to prepare TFPEA and its derivatives. One notable method involves the reaction of 1-phenylethanamine with trifluoroacetyl chloride followed by hydrolysis. This approach provides high yields and purity, making it suitable for large-scale production.
Furthermore, the physical properties of TFPEA are well-documented. It is a colorless liquid with a boiling point of approximately 130°C at 760 mmHg. The compound is soluble in common organic solvents such as ethanol, acetone, and dichloromethane but has limited solubility in water. These properties facilitate its use in various chemical reactions and formulations.
In terms of safety, TFPEA is generally considered to be non-toxic at low concentrations. However, like many organic compounds, it should be handled with care to avoid inhalation or skin contact. Proper personal protective equipment (PPE) should be used when working with this compound to ensure safety.
The environmental impact of TFPEA is another important consideration. While there is limited data on its environmental fate and effects, it is advisable to follow best practices for waste disposal and environmental management to minimize any potential risks.
In conclusion, 2,2,2-Trifluoro-1-phenylethylamine (CAS No. 51586-24-4) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique chemical structure and favorable properties make it an attractive candidate for developing novel therapeutics in various fields, including anti-inflammatory drugs and SSRIs. Ongoing research continues to uncover new applications and optimize synthetic methods for this versatile compound.
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